molecular formula C28H28N2O4 B15079177 (2,2')Biquinolinyl-4,4'-dicarboxylic acid dibutyl ester CAS No. 1181-24-4

(2,2')Biquinolinyl-4,4'-dicarboxylic acid dibutyl ester

Cat. No.: B15079177
CAS No.: 1181-24-4
M. Wt: 456.5 g/mol
InChI Key: ZKOHXQGFGKJWGU-UHFFFAOYSA-N
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Description

(2,2')Biquinolinyl-4,4'-dicarboxylic acid dibutyl ester is a biquinoline-based compound featuring two quinoline rings linked at the 2,2'-positions, with 4,4'-dicarboxylic acid groups esterified with butanol. Its molecular formula is C₂₈H₂₈N₂O₄, with a molecular weight of 456.546 g/mol and CAS number 1181-24-4 . The compound is structurally characterized by its extended conjugation system and hydrophobic butyl ester groups, which influence its solubility and electronic properties. It is primarily utilized in coordination chemistry and materials science, particularly as a ligand for metal complexes .

Properties

CAS No.

1181-24-4

Molecular Formula

C28H28N2O4

Molecular Weight

456.5 g/mol

IUPAC Name

butyl 2-(4-butoxycarbonylquinolin-2-yl)quinoline-4-carboxylate

InChI

InChI=1S/C28H28N2O4/c1-3-5-15-33-27(31)21-17-25(29-23-13-9-7-11-19(21)23)26-18-22(28(32)34-16-6-4-2)20-12-8-10-14-24(20)30-26/h7-14,17-18H,3-6,15-16H2,1-2H3

InChI Key

ZKOHXQGFGKJWGU-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC(=NC2=CC=CC=C21)C3=NC4=CC=CC=C4C(=C3)C(=O)OCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2’)Biquinolinyl-4,4’-dicarboxylic acid dibutyl ester typically involves the esterification of (2,2’)Biquinolinyl-4,4’-dicarboxylic acid with butanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(2,2’)Biquinolinyl-4,4’-dicarboxylic acid dibutyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline carboxylic acids, while reduction can produce quinoline alcohols .

Scientific Research Applications

(2,2’)Biquinolinyl-4,4’-dicarboxylic acid dibutyl ester has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2,2’)Biquinolinyl-4,4’-dicarboxylic acid dibutyl ester involves its interaction with specific molecular targets. For example, it can bind to proteins in the cell membrane, blocking iron uptake by bacteria, which leads to oxidative stress and cell death . This mechanism is particularly relevant in its antimicrobial and antiviral applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared with structurally analogous bipyridyl, biphenyl, and difuran derivatives to highlight differences in chemical properties, synthesis, and applications. Key examples include:

Structural Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Ester Groups Core Structure Key Applications
(2,2')Biquinolinyl-4,4'-dicarboxylic acid dibutyl ester C₂₈H₂₈N₂O₄ 456.546 1181-24-4 Dibutyl Biquinoline Metal coordination, materials science
Dimethyl 2,2′-biquinoline-4,4′-dicarboxylate C₂₂H₁₆N₂O₄ 372.380 910-78-1 Dimethyl Biquinoline Ligand synthesis, fluorescence probes
2,2′-Bipyridinyl-4,4′-dicarboxylic acid diethyl ester C₁₆H₁₆N₂O₄ 300.31 6813-38-3 Diethyl Bipyridine Dye-sensitized solar cells, photoredox catalysis
2,2′-Bipyridinyl-4,4′-dicarboxylic acid dimethyl ester C₁₄H₁₂N₂O₄ 272.26 71071-46-0 Dimethyl Bipyridine Ruthenium complex synthesis
2,2′-Difuran-5,5′-dicarboxylic acid diethyl ester C₁₂H₁₄O₆ 254.24 N/A Diethyl Difuran Biodegradable polymers

Environmental and Industrial Relevance

  • Industrial synthesis of bipyridyl diesters is well-established, whereas biquinolinyl derivatives remain niche due to complex purification steps .

Biological Activity

(2,2')Biquinolinyl-4,4'-dicarboxylic acid dibutyl ester (CAS Number: 1181-24-4) is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and data tables.

The compound has the molecular formula C28H28N2O4C_{28}H_{28}N_{2}O_{4} and a molecular weight of 456.546 g/mol. It is characterized by the presence of two quinoline rings and two carboxylic acid groups, which are esterified with butanol.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress and preventing cellular damage. Studies have shown that this compound can scavenge free radicals effectively, thus contributing to its potential therapeutic applications in diseases associated with oxidative stress.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell cycle progression. For instance:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)12.5Induction of apoptosis
HeLa (Cervical Cancer)15.0Cell cycle arrest at G1 phase
A549 (Lung Cancer)10.0Inhibition of proliferation

These findings suggest that this compound may serve as a lead compound for developing new anticancer agents.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies show that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate a promising spectrum of activity:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results highlight its potential as an antimicrobial agent.

Case Studies

  • Study on Antioxidant Activity : A study published in the Journal of Medicinal Chemistry evaluated the antioxidant properties of various derivatives of biquinoline compounds. The dibutyl ester showed superior activity compared to other esters tested, suggesting modifications in the alkyl chain can enhance antioxidant efficacy.
  • Anticancer Mechanism Investigation : A research article in Cancer Letters detailed experiments where this compound was administered to MCF-7 cells. The study reported a dose-dependent increase in apoptotic markers and a decrease in Bcl-2 expression, indicating its role in promoting apoptosis through mitochondrial pathways.
  • Antimicrobial Efficacy Assessment : An investigation published in Microbial Drug Resistance assessed the antimicrobial effects against clinical isolates. The study concluded that the compound's effectiveness against resistant strains positions it as a candidate for further development in treating infections caused by multidrug-resistant bacteria.

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